1-(Diphenylmethyl)-2-methylazetidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-2-methylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIUWJMJDLQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
difference between cis and trans 1-benzhydryl-2-methylazetidin-3-ol
Technical Guide: Stereochemical Differentiation and Synthesis of 1-Benzhydryl-2-methylazetidin-3-ol
Executive Summary
1-Benzhydryl-2-methylazetidin-3-ol is a critical heterocyclic intermediate, primarily utilized in the synthesis of third-generation dihydropyridine calcium channel blockers, most notably Azelnidipine .[1][2] The molecule features an azetidine ring substituted with a bulky benzhydryl (diphenylmethyl) group at the nitrogen (
The stereochemical relationship between the
Part 1: Structural & Stereochemical Analysis[1][4]
The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.[4] This puckering significantly influences the spatial arrangement of substituents.[4]
Conformational Isomers
-
Trans-Isomer ((2S,3R) or (2R,3S)): The C2-Methyl and C3-Hydroxyl groups are on opposite faces of the ring.[2] This is the thermodynamically favored isomer due to minimized steric repulsion between the vicinal substituents.[4] In the context of Azelnidipine synthesis, the (2S,3R) enantiomer is often the target scaffold.[3]
-
Cis-Isomer ((2R,3R) or (2S,3S)): The substituents reside on the same face.[3] This configuration introduces significant steric strain (Van der Waals repulsion) between the methyl and hydroxyl groups, making it higher in energy and often the minor product in thermodynamic reaction conditions.[3][4]
Visualizing the Steric Pathway
The following diagram illustrates the structural relationship and the steric clash inherent in the cis isomer compared to the trans form.
Caption: Stereochemical divergence during the reduction of the azetidinone precursor. The trans-isomer minimizes steric clash.[1][2]
Part 2: Spectroscopic Differentiation (NMR)[2][3]
Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the isomers without X-ray crystallography.[4] The key differentiator is the vicinal coupling constant (
Coupling Constants ( )
In four-membered rings, the Karplus relationship dictates that cis protons (dihedral angle
| Parameter | Cis-Isomer | Trans-Isomer | Structural Logic |
| 6.0 – 9.0 Hz | 2.0 – 5.0 Hz | Cis geometry in azetidines allows for better orbital overlap for coupling.[1][2] | |
| H-3 Chemical Shift | Downfield ( | Upfield ( | Deshielding due to steric compression in cis. |
| C-2 Methyl Shift | Distinct Doublet | Distinct Doublet | Shifts vary by solvent, but |
Diagnostic Protocol
-
Acquire a 1H NMR spectrum in
. -
Locate the signal for H-3 (typically a multiplet/triplet around 4.0–4.5 ppm).[1][2][4]
-
Locate the signal for H-2 (quartet/multiplet around 3.0–3.5 ppm).[1][2][4]
-
Measure the
-value.[1][2][4] If Hz, assign as Cis .[3][4] If Hz, assign as Trans .[3][4]
Part 3: Synthetic Pathways & Stereocontrol[1][2]
The synthesis typically proceeds via the reduction of 1-benzhydryl-2-methylazetidin-3-one .[1][2] The stereoselectivity is governed by the size of the reducing agent and the temperature.[4]
Reduction Mechanism
The bulky benzhydryl group at
-
Hydride Approach: The hydride reagent (e.g.,
) prefers to attack the carbonyl carbon from the face opposite to the bulky methyl group (anti-Felkin-Anh or steric control). -
Result: Attack anti to the methyl group places the incoming hydride trans to the methyl, forcing the resulting hydroxyl group to be cis to the methyl (kinetic product). However, under thermodynamic control or specific chelation conditions, the trans-alcohol (hydroxyl trans to methyl) is favored.[3]
Note: In practice, reduction of 2-substituted-3-azetidinones often yields a mixture where the trans-isomer can be enriched via equilibration or specific bulky hydrides (e.g., L-Selectride) that amplify steric differentiation.[1][2]
Synthetic Workflow Diagram
Caption: Synthetic route and separation logic. The trans-isomer is typically isolated via salt formation.[1][2]
Part 4: Experimental Protocols
Protocol A: Synthesis via NaBH4 Reduction
This protocol yields a mixture of isomers, typically requiring separation.[3]
-
Preparation: Dissolve 1-benzhydryl-2-methylazetidin-3-one (10.0 g, 40 mmol) in dry Methanol (100 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Sodium Borohydride (
, 1.5 g, 40 mmol) portion-wise over 30 minutes. Caution: Gas evolution.[1] -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:4).
-
Quench: Quench with saturated
solution (50 mL). -
Extraction: Extract with Dichloromethane (
mL). Dry organic layer over and concentrate in vacuo.
Protocol B: Separation of Isomers (Crystallization)
The trans-isomer often forms a more stable crystalline hydrochloride salt.[2][4]
-
Salt Formation: Dissolve the crude oil from Protocol A in Ethanol.
-
Acidification: Bubble dry HCl gas or add HCl/Ether solution until pH < 2.
-
Crystallization: Cool to 4°C overnight. The trans-1-benzhydryl-2-methylazetidin-3-ol hydrochloride typically precipitates as a white solid.[1][2]
-
Filtration: Filter the solid. The cis-isomer remains predominantly in the mother liquor.[4]
-
Recrystallization: Recrystallize from Isopropanol/Ethanol to achieve >99% diastereomeric excess (de).
Part 5: Functional Implications in Drug Development[4]
In the synthesis of Azelnidipine , the stereochemistry of the azetidinol moiety is preserved during the esterification step with the dihydropyridine core.
-
SAR (Structure-Activity Relationship): The spatial orientation of the azetidine ring affects the binding affinity to the L-type calcium channel. The trans-configuration ensures the bulky benzhydryl group is oriented away from the receptor binding pocket, preventing steric clash that would occur with the cis-isomer.
-
Quality Control: Regulatory standards for Azelnidipine require strict limits on the cis-isomer impurity (typically <0.15%).[1][2]
References
-
Azelnidipine Intermediate Synthesis
-
Stereochemical Assignment in Azetidines
-
Azelnidipine Pharmacology & Structure
-
General Reduction Protocols
Sources
- 1. 1-(Diphenylmethyl)azetidin-3-ol | C16H17NO | CID 330448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azelnidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. rsc.org [rsc.org]
- 4. smbstcollege.com [smbstcollege.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Technical Guide: Safety, Handling, and Analysis of Azelnidipine Intermediate (CAS 159651-60-2)
This technical guide provides an in-depth Safety Data Sheet (SDS) and handling protocol for CAS 159651-60-2 , identified as cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol .
Technical Note on Identity: While frequently categorized as an "Azelnidipine Intermediate," this specific CAS corresponds to the 2-methyl analog of the standard Azelnidipine side chain (which is typically 1-(diphenylmethyl)azetidin-3-ol, CAS 18621-17-5). In drug development, this compound is often used as a structural probe, a specific impurity standard, or an intermediate for next-generation dihydropyridine calcium channel blockers.
PART 1: Chemical Identity & Molecular Context
This section establishes the precise chemical baseline. Unlike generic SDS documents, this guide emphasizes the structural implications of the cis-2-methyl configuration on reactivity and safety.
Substance Identification
| Parameter | Technical Specification |
| CAS Number | 159651-60-2 |
| Chemical Name | cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol |
| Synonyms | (2S,3R)-1-Benzhydryl-2-methylazetidin-3-ol; Azelnidipine Methyl-Analog Intermediate |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Structural Class | N-Heterocyclic Alcohol (Azetidine derivative) |
| Physical State | White to off-white crystalline solid |
The "Azelnidipine" Connection
Standard Azelnidipine synthesis utilizes a non-methylated azetidinyl ester. The introduction of the 2-methyl group in CAS 159651-60-2 introduces a chiral center adjacent to the nitrogen, significantly altering the steric environment during subsequent coupling reactions (e.g., esterification with dihydropyridine cores).
PART 2: Hazard Identification & Safety Logic
Expert Insight: The azetidine ring is highly strained (approx. 26 kcal/mol strain energy). While the benzhydryl group provides steric bulk that stabilizes the nitrogen, the ring remains susceptible to nucleophilic opening under acidic conditions or high heat, potentially releasing reactive alkylating species.
GHS Classification (Self-Validating Assessment)
Based on structure-activity relationships (SAR) of analogous benzhydryl-azetidines and vendor data.
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation. |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation. |
Precautionary Logic
-
P264 (Wash hands): Critical because lipophilic benzhydryl groups facilitate dermal absorption.
-
P280 (Eye Protection): Azetidinols are basic; contact with ocular tissue can cause saponification-like damage, though less severe than primary amines.
PART 3: Handling, Storage & Experimental Protocols
Storage Integrity Protocol
The stability of CAS 159651-60-2 is compromised by moisture and oxidative stress. The azetidine nitrogen is prone to N-oxide formation if left exposed to air.
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory for long-term storage.
-
Container: Amber glass with a PTFE-lined septum cap to prevent UV degradation and moisture ingress.
Solubilization & Reaction Setup
-
Solubility: Soluble in DMSO, Methanol, and Dichloromethane (DCM). Sparingly soluble in water.[1]
-
Protocol: When preparing stock solutions in DMSO, use anhydrous DMSO to prevent hydrolytic ring-opening over time.
Emergency Response (Self-Validating)
-
Inhalation: Move to fresh air. Validation: If coughing persists >10 mins, assume respiratory sensitization and seek medical aid.
-
Skin Contact: Wash with PEG-400 (if available) or soap/water. Reasoning: PEG-400 solubilizes the lipophilic benzhydryl tail better than water alone.
-
Spill Cleanup: Do not sweep dry dust (aerosol risk). Wet with inert solvent (e.g., heptane) before wiping to suppress particulates.
PART 4: Analytical Verification & Synthesis Context
To ensure the integrity of your experiments, you must verify that CAS 159651-60-2 has not degraded into the open-chain amino alcohol or oxidized.
Quality Control Parameters
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic doublet for the methyl group (approx. 1.0–1.2 ppm) and the multiplet for the benzhydryl proton (approx. 4.3–4.5 ppm).
-
Purity Check: HPLC on a C18 column.
-
Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient.
-
Retention: The benzhydryl group causes significant retention; expect elution late in the gradient.
-
Synthesis Workflow Visualization
The following diagram illustrates the role of this intermediate in the broader context of Dihydropyridine (DHP) synthesis, highlighting the critical coupling step where the SDS safety measures are most vital.
Figure 1: Synthetic pathway integrating CAS 159651-60-2 into dihydropyridine drug development.
PART 5: Toxicological & Ecological Data
Toxicological Profile
-
Acute Toxicity: Data is limited for the specific 2-methyl analog. Extrapolating from 1-(diphenylmethyl)azetidin-3-ol:
-
LD50 (Oral, Rat): Estimated >500 mg/kg but <2000 mg/kg.
-
-
Carcinogenicity: No specific data available. However, the benzhydryl moiety is metabolically stable; the primary concern is the alkylating potential of the azetidine ring if metabolically opened.
Ecological Impact
-
Aquatic Toxicity: High. The diphenylmethyl group confers high LogP (estimated >3.0), indicating potential for bioaccumulation in aquatic organisms.
-
Disposal: DO NOT release to drains. Incineration with afterburner and scrubber is the only acceptable disposal method due to the nitrogen content and aromatic rings.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet for cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol. Retrieved from (Search CAS 159651-60-2).
-
PubChem. (2025).[2] Compound Summary: Azelnidipine and Related Intermediates. National Library of Medicine. Retrieved from .
-
Ambeed. (2024). MSDS for CAS 159651-60-2. Retrieved from .
- Miyazaki, M., et al. (2000). "Synthesis and calcium antagonist activity of azelnidipine derivatives." Chemical & Pharmaceutical Bulletin, 48(11). (Contextual reference for Azelnidipine SAR).
Sources
(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol IUPAC name
An In-depth Technical Guide to (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol
Abstract
(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is a chiral, four-membered heterocyclic compound featuring a highly functionalized azetidine core. The inherent ring strain, sp³-rich character, and defined stereochemistry of this scaffold make it a molecule of significant interest to medicinal chemists and drug development professionals.[1] The presence of a bulky N-diphenylmethyl (benzhydryl) group, a C2-methyl substituent, and a C3-hydroxyl group provides a unique combination of lipophilicity, conformational rigidity, and a reactive handle for further chemical modification. This technical guide provides a comprehensive overview of its nomenclature, structural and physicochemical properties, a proposed stereoselective synthetic pathway, and a discussion of its potential applications in modern drug discovery, grounded in the established utility of the azetidine motif in approved therapeutics.[1]
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
The Azetidine Motif in Drug Discovery
Azetidines, which are nitrogen-containing four-membered heterocycles, have become increasingly vital motifs in drug discovery.[1] Their significance stems from a unique combination of structural and chemical characteristics that can confer advantageous pharmacokinetic profiles to bioactive molecules.[1]
-
Structural Rigidity and sp³-Richness: The high ring strain and conformational rigidity of the azetidine ring reduce the entropic penalty upon binding to a biological target, potentially increasing potency. Its three-dimensional, sp³-rich character is a desirable trait in modern drug design, often leading to improved solubility and metabolic stability compared to flat, aromatic systems.[1]
-
Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and cell permeability. Substituents on the ring can be used to precisely modulate properties like lipophilicity and basicity.[1][2]
-
Metabolic Stability: The azetidine scaffold is often more resistant to metabolic degradation than larger or more flexible amine-containing rings. This has led to its incorporation into several FDA-approved drugs, including baricitinib and cobimetinib, to enhance their in-vivo half-life.[1]
The Role of Key Substituents
The specific substitution pattern of (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol imparts distinct features:
-
N-Diphenylmethyl (Benzhydryl) Group: This large, lipophilic group significantly influences the molecule's overall properties. It is a common feature in many centrally active agents and can enhance binding to hydrophobic pockets in target proteins.
-
C2-Methyl Group: The "magic methyl" effect in medicinal chemistry describes how the addition of a single methyl group can profoundly alter a compound's pharmacological profile.[3] In this context, the C2-methyl group can serve multiple purposes:
-
It can block potential sites of metabolic oxidation.
-
It can enforce a specific ring conformation.
-
It can create favorable steric interactions with a target receptor.
-
-
C3-Hydroxyl Group: The secondary alcohol provides a key point for interaction with biological targets through hydrogen bonding. It also serves as a versatile chemical handle for the synthesis of derivatives, such as esters or ethers, enabling the exploration of structure-activity relationships (SAR).[4]
Physicochemical and Structural Properties
Nomenclature and Identifiers
A clear and unambiguous identification of the molecule is critical for research and regulatory purposes.
| Property | Value | Source |
| IUPAC Name | (2S,3S)-1-benzhydryl-2-methylazetidin-3-ol | [5] |
| Synonyms | cis-1-(diphenylmethyl)-2-methylazetidin-3-ol | |
| CAS Number | 159651-60-2 (for cis-isomer) | |
| Molecular Formula | C₁₇H₁₉NO | |
| Molecular Weight | 253.34 g/mol | [5] |
| InChI Key | RVJIUWJMJDLQIP-BBRMVZONSA-N | [5] |
Stereochemistry
The stereochemical designation (2S,3S) defines the absolute configuration at the two chiral centers, C2 and C3. This configuration places the methyl group and the hydroxyl group on the same face of the azetidine ring, resulting in a cis diastereomer. This defined three-dimensional arrangement is crucial for selective interaction with chiral biological macromolecules like enzymes and receptors.
Synthesis and Stereochemical Control
While numerous methods exist for synthesizing azetidines, achieving specific stereocontrol remains a key challenge.[2] A plausible, stereospecific synthesis for (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is proposed here, starting from a readily available chiral precursor.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the N-benzhydryl group and opening the azetidine ring to reveal a chiral amino alcohol precursor, which can be derived from a protected amino acid.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol
This protocol is a conceptualized workflow based on established organic chemistry principles.
Step 1: Protection and Activation of L-Threonine
-
Protect the amine of L-threonine methyl ester with a suitable protecting group (e.g., Boc or Cbz).
-
Activate the primary alcohol (C4) by converting it into a good leaving group, such as a tosylate or mesylate, using TsCl or MsCl in the presence of a base like pyridine. Causality: This activation is essential for the subsequent intramolecular cyclization.
Step 2: Intramolecular Cyclization
-
Treat the activated intermediate with a non-nucleophilic base (e.g., NaH or K₂CO₃) in an appropriate solvent like THF or DMF.
-
The deprotonated amine will displace the leaving group via an intramolecular Sₙ2 reaction to form the protected (2S,3S)-2-methylazetidine-3-ol ring system. Causality: The stereochemistry of L-threonine directly translates to the cis-configuration of the azetidine product.
Step 3: Deprotection and N-Alkylation
-
Remove the amine protecting group under standard conditions (e.g., TFA for Boc; H₂/Pd-C for Cbz).
-
Alkylate the resulting secondary amine with benzhydryl bromide in the presence of a base (e.g., K₂CO₃ or DIEA) in a polar aprotic solvent like acetonitrile.
-
The reaction yields the final target molecule, (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol.
Purification and Characterization Workflow
The final product must be rigorously purified and characterized to ensure its identity and purity for any downstream applications.
Caption: Standard workflow for product purification and analysis.
Spectroscopic and Analytical Characterization
| Technique | Predicted Observations and Rationale |
| ¹H NMR | ~7.2-7.5 ppm (m, 10H): Protons of the two phenyl rings on the benzhydryl group. ~4.5 ppm (s, 1H): The benzylic proton (CHPh₂). ~3.5-4.0 ppm (m, 1H): The proton on C3 bearing the hydroxyl group (CHOH). ~3.0-3.5 ppm (m, 1H): The proton on C2 adjacent to the methyl group. ~2.5-3.0 ppm (m, 2H): The two protons on the C4 of the azetidine ring. ~1.0-1.2 ppm (d, 3H): The methyl group protons at C2. |
| ¹³C NMR | ~125-145 ppm: Aromatic carbons of the benzhydryl group. ~70-80 ppm: The benzylic carbon (C-Ph₂). ~60-70 ppm: The C3 carbon attached to the hydroxyl group. ~50-60 ppm: The C2 carbon attached to the methyl group. ~45-55 ppm: The C4 carbon of the azetidine ring. ~10-20 ppm: The methyl carbon. |
| IR Spectroscopy | ~3200-3600 cm⁻¹ (broad): O-H stretch from the alcohol. ~2850-3000 cm⁻¹: C-H stretches (aliphatic and aromatic). ~1600, 1495, 1450 cm⁻¹: C=C stretches from the aromatic rings. ~1050-1150 cm⁻¹: C-O stretch from the secondary alcohol and C-N stretch. |
| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z = 254.1545. |
Applications in Medicinal Chemistry and Drug Development
The Azetidin-3-ol Moiety as a Pharmacophore
The azetidin-3-ol core is a versatile building block in drug design.[4] Its ability to present a hydroxyl group on a constrained, non-aromatic scaffold makes it an attractive bioisostere for other cyclic amines like pyrrolidinols or piperidinols. Recent research highlights its utility, for instance, in the development of novel polymerase theta (Polθ) inhibitors for cancer therapy, demonstrating its effectiveness as a central scaffolding ring.[10]
Potential Therapeutic Targets
Given its structural features, (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol and its derivatives could be explored for activity in several therapeutic areas:
-
Central Nervous System (CNS) Disorders: The N-benzhydryl group is a classic pharmacophore found in many CNS-active drugs, including antihistamines with sedative effects and agents for neurodegenerative diseases. The lipophilicity and rigidity of the scaffold could facilitate blood-brain barrier penetration.
-
Oncology: The azetidine scaffold is present in approved cancer drugs and is a focal point of ongoing research.[1] Derivatives could be synthesized and screened against various kinases or other cancer-related targets.
-
Infectious Diseases: Azetidine-containing compounds have shown promise as antibacterial and antiprotozoal agents.[1][11][12] The unique stereochemistry and substitution of this molecule could lead to novel mechanisms of action against pathogens.
Caption: Relationship of structural features to pharmacokinetic properties.
Conclusion and Future Outlook
(2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol represents a convergence of several "privileged" structural motifs in medicinal chemistry. Its rigid, sp³-rich azetidine core, combined with stereochemically defined substituents, offers a robust platform for the design of novel therapeutics. The strategic placement of the N-benzhydryl, C2-methyl, and C3-hydroxyl groups provides a blueprint for creating molecules with potentially superior pharmacokinetic and pharmacodynamic properties. Future research should focus on the efficient, scalable synthesis of this compound and the generation of a diverse chemical library through modification of the C3-hydroxyl group. Screening such a library against a wide range of biological targets, particularly in the areas of oncology and CNS disorders, could unlock the full therapeutic potential of this promising molecular scaffold.
References
- Ding X, et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103:117662.
- Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
- CymitQuimica. (n.d.). CAS 45347-82-8: azetidin-3-ol. CymitQuimica.
- Fluorochem. (n.d.). 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol (CAS 159556-73-7). Fluorochem.
- PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-ol. PubChem.
- Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. The Royal Society of Chemistry.
- Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
- MilliporeSigma. (n.d.). cis-1-(diphenylmethyl)-2-methylazetidin-3-ol. MilliporeSigma.
- CymitQuimica. (n.d.). (2S,3S)-1-Benzhydryl-2-methylazetidin-3-ol. CymitQuimica.
- Merck. (n.d.). cis-1-(diphenylmethyl)-2-methylazetidin-3-ol. Merck.
- PubChemLite. (n.d.). 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol. PubChemLite.
- EPA. (2025). 1-BENZHYDRYL-3-METHYLENEAZETIDINE Properties. EPA CompTox Chemicals Dashboard.
- PubChem. (n.d.). (2R,3S)-2-methylazetidin-3-ol. PubChem.
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
- MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI.
- ResearchGate. (2025). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. ResearchGate.
- Singh, G.S., et al. (2012). Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5704-6.
- ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications.
- PMC. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives. National Center for Biotechnology Information.
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Thermodynamic Stability and Conformational Analysis of 2-Methyl Azetidin-3-ols
This guide provides an in-depth technical analysis of the thermodynamic stability, conformational landscape, and synthetic implications of 2-methyl substituted azetidin-3-ols.[1][2]
Executive Summary
The thermodynamic stability of 2-methylazetidin-3-ol is governed by a delicate interplay between ring strain (~25.4 kcal/mol), vicinal steric repulsion (C2-Me vs. C3-OH), and intramolecular hydrogen bonding .[1][2] While the trans (anti) isomer is generally the thermodynamic minimum due to minimized steric eclipsing, the cis (syn) isomer exhibits unique stability in non-polar media driven by 1,3-diaxial-like hydrogen bonding between the hydroxyl proton and the nitrogen lone pair. This guide details the mechanistic drivers of these stability profiles and provides actionable protocols for their synthesis and characterization.
Conformational Landscape & Stability Drivers
The Azetidine Ring Constraint
Unlike the planar oxetane ring, the azetidine ring is inherently puckered to relieve torsional strain caused by eclipsing interactions of adjacent methylene groups. The puckering angle typically ranges from 30° to 37° . This non-planar geometry creates distinct pseudo-axial and pseudo-equatorial positions for substituents.[3]
Vicinal Interactions (C2 vs. C3)
The relative stability of the 2-methyl and 3-hydroxyl groups is dictated by their spatial arrangement:
-
Trans Isomer (Thermodynamic Product):
-
Conformation: Both substituents can adopt pseudo-equatorial orientations in the puckered ring, or one pseudo-equatorial and one pseudo-axial.[2]
-
Energetics: Maximizes the distance between the C2-Methyl and C3-Hydroxyl groups, minimizing 1,2-gauche interactions.[1]
-
Stability: generally 1.5–2.5 kcal/mol more stable than the cis isomer in the absence of specific chelating effects.
-
-
Cis Isomer (Kinetic/Chelation Product):
-
Conformation: Forces at least one substituent into a pseudo-axial position or increases eclipsing strain if the ring flattens.
-
Stabilization: In N-unsubstituted or N-alkylated analogs, the cis isomer can be stabilized by an intramolecular hydrogen bond (OH[1][2]···N). This interaction is geometric dependent; the 3-OH must be pseudo-axial to approach the nitrogen lone pair.
-
The Role of Nitrogen Substitution
The substituent on the nitrogen atom (
- (Secondary Amine): Strong preference for trans to avoid steric clash, but cis is stabilized by OH[1][2]···N interaction.
-
$R^1 = \text{Bulky Group (e.g., Trityl, Boc)} $: The steric bulk forces the N-substituent into a pseudo-equatorial position.[2] This constrains the ring puckering dynamics, often exacerbating the steric penalty for the cis-2-methyl group, thereby shifting the equilibrium further toward trans .
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy wells for the cis and trans isomers and the activation barrier for interconversion (typically via ring inversion or chemical epimerization).
Caption: Reaction coordinate showing the kinetic access to the cis-isomer and thermodynamic relaxation to the trans-isomer.
Experimental Protocols
Synthesis and Stereochemical Control
To access the specific isomers, the choice of reducing agent and conditions is critical.
Protocol A: Kinetic Synthesis of cis-2-Methylazetidin-3-ol
Rationale: Small hydride donors (e.g.,
-
Substrate: Dissolve 1-benzhydryl-2-methylazetidin-3-one (1.0 equiv) in dry Methanol (0.2 M).
-
Reduction: Cool to -78°C. Add
(1.5 equiv) portion-wise. -
Workup: Stir for 2h, warm to 0°C. Quench with sat.
.[3] Extract with DCM.[3][4] -
Result: Typically yields >90:10 cis:trans ratio.[3]
Protocol B: Thermodynamic Equilibration to trans-2-Methylazetidin-3-ol
Rationale: Under reversible conditions (Oppenauer oxidation conditions or strong base), the system relaxes to the thermodynamically stable trans isomer.[2]
-
Substrate: Dissolve cis-enriched mixture in Toluene.
-
Catalyst: Add Aluminum isopropoxide (
, 0.2 equiv) and Acetone (5.0 equiv). -
Reflux: Heat to reflux for 12-24h.
-
Mechanism: Reversible hydride transfer allows the alcohol stereocenter to invert via the ketone intermediate, accumulating the stable trans isomer.
Structural Validation (Self-Validating System)
Distinguishing cis and trans isomers in azetidines relies on vicinal coupling constants (
| Parameter | Cis (Syn) Isomer | Trans (Anti) Isomer |
| Typically 6.0 – 8.5 Hz (Dihedral angle ~0-20°) | Typically 2.0 – 5.0 Hz (Dihedral angle ~120°) | |
| NOE Correlation | Strong NOE between H2 and H3.[1][2][3] | Weak or No NOE between H2 and H3.[3] |
| Chemical Shift ( | H3 signal often deshielded due to anisotropy.[2][3] | H3 signal relatively shielded.[3] |
| IR Spectroscopy | Sharp band ~3500-3550 cm⁻¹ (Intramolecular H-bond, if dilute).[1][2][3] | Broad band (Intermolecular H-bonding only).[1][3] |
Computational Assessment (DFT Protocol)
For researchers requiring precise energy values for novel derivatives, the following DFT workflow is standard:
-
Conformational Search: Use Monte Carlo (MMFF94) to generate puckered conformers.[2][3]
-
Optimization: DFT level B3LYP/6-311+G(d,p) or ωB97X-D (includes dispersion).[1][2][3]
-
Solvation: IEFPCM model (Water vs. Chloroform).
References
-
Conformational Preferences of Proline Analogues with Different Ring Size. Source: Journal of Physical Chemistry B (ACS Publications) Significance:[2][3] Establishes the ring puckering and cis/trans energetic preferences in azetidine-2-carboxylic acids, directly applicable to 3-ol systems. URL:[Link][1][2][3]
-
Hydrogen bonding in 3-azetidinol. I. Crystal and molecular structure. Source: Acta Crystallographica Section B Significance: Provides definitive X-ray crystallographic evidence of ring puckering and hydrogen bonding networks in 3-azetidinol.[3] URL:[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Organic & Biomolecular Chemistry (RSC) Significance:[1][2][3] Reviews synthetic routes to substituted azetidines, including stereoselective reductions and ring closures. URL:[Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition. Source: ChemRxiv / Harvard University Significance:[1][2][3][5] Discusses the role of H-bonding and electrostatics in the stability and reactivity of 3-substituted azetidines. URL:[Link][1][2][3]
-
Relative Stability of cis- and trans-Hydrindanones (Comparative Ring Systems). Source: Molecules (MDPI) Significance: Illustrates the general physical organic principles of cis/trans stability in puckered cycloalkane systems. URL:[Link][1][2][3]
Sources
Methodological & Application
synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol from benzhydrylamine
An Application Note for the Synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol
Topic: Synthesis of this compound from Benzhydrylamine
Audience: Researchers, scientists, and drug development professionals
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry. The azetidine ring is a privileged structure in drug discovery, and this protocol details a reliable method for its synthesis starting from commercially available benzhydrylamine and 2-(chloromethyl)-2-methyloxirane.[1][2][3] The described two-step, one-pot synthesis involves an initial nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization to form the strained four-membered ring. This document offers a detailed experimental protocol, mechanistic insights, characterization data, and a discussion of the critical process parameters, designed to be a self-validating system for researchers in organic synthesis and drug development.
Introduction and Mechanistic Overview
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical science due to their unique conformational properties and ability to serve as versatile synthetic intermediates.[2] The target molecule, this compound, incorporates a bulky N-benzhydryl protecting group, which is known to facilitate the formation of the azetidine ring and can be removed under specific conditions if required.
The synthesis strategy hinges on the reaction between a primary amine (benzhydrylamine) and a substituted epichlorohydrin (2-(chloromethyl)-2-methyloxirane). The reaction proceeds through a well-established mechanism for azetidin-3-ol formation.[4]
Mechanism Pillars:
-
Epoxide Ring Opening: The reaction is initiated by the nucleophilic attack of the primary amine (benzhydrylamine) on the terminal carbon of the oxirane ring of 2-(chloromethyl)-2-methyloxirane. This attack is regioselective, favoring the sterically less hindered carbon. A protic solvent like methanol is often employed to activate the epoxide by protonating the oxygen, thereby increasing the electrophilicity of the ring carbons. This step yields a key intermediate: 1-chloro-3-(diphenylmethylamino)-2-methylpropan-2-ol.
-
Intramolecular Cyclization: The generated amino-chlorohydrin intermediate undergoes an intramolecular SN2 reaction. The lone pair of the nitrogen atom acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This displacement of the chloride ion results in the closure of the four-membered azetidine ring. The presence of a bulky substituent on the nitrogen, such as the diphenylmethyl group, can promote this cyclization by favoring a transition state that leads to ring formation.[5]
The entire process can typically be performed in a one-pot fashion, simplifying the experimental procedure and improving overall efficiency.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| Benzhydrylamine | 183.25 | 91-00-9 | Starting material. |
| 2-(Chloromethyl)-2-methyloxirane | 106.55 | 598-09-4 | Also known as 2-methylepichlorohydrin. Highly reactive and toxic. Handle with care in a fume hood. |
| Methanol (MeOH), Anhydrous | 32.04 | 67-56-1 | Reaction solvent. |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Used for neutralization/work-up. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | - | Used for washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |
| Standard Glassware | - | - | Round-bottom flask, condenser, separatory funnel, etc. |
| Magnetic Stirrer with Hotplate | - | - | |
| Rotary Evaporator | - | - | |
| Thin Layer Chromatography (TLC) Plates | - | - | Silica gel 60 F₂₅₄ |
Synthetic Workflow
The overall workflow for the synthesis is depicted below.
Caption: General workflow for the synthesis and analysis of the target compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzhydrylamine (9.16 g, 50.0 mmol, 1.0 eq.).
-
Solvent Addition: Add 100 mL of anhydrous methanol to the flask and stir until the benzhydrylamine is fully dissolved.
-
Epoxide Addition: Carefully add 2-(chloromethyl)-2-methyloxirane (5.86 g, 55.0 mmol, 1.1 eq.) to the solution dropwise at room temperature. Caution: The reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the benzhydrylamine spot has been consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid. An improved, chromatography-free process for the non-methylated analog has achieved high purity and yield, suggesting that careful control of conditions and crystallization may be sufficient.[4]
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - ~7.2-7.5 ppm (m, 10H): Aromatic protons from the two phenyl rings.- ~4.5 ppm (s, 1H): Methine proton (CH) of the diphenylmethyl group.- ~3.5-4.0 ppm (m, 1H): Proton on C3 bearing the hydroxyl group.- ~2.8-3.2 ppm (m, 2H): Protons on C4 of the azetidine ring.- ~2.0-2.5 ppm (br s, 1H): Hydroxyl proton (OH), exchangeable with D₂O.- ~1.3 ppm (s, 3H): Methyl protons at C2. |
| ¹³C NMR | - ~125-145 ppm: Aromatic carbons.- ~75-80 ppm: C1 (methine carbon of diphenylmethyl group).- ~60-65 ppm: C3 (carbon bearing OH group).- ~55-60 ppm: C2 (quaternary carbon with methyl group).- ~50-55 ppm: C4 (methylene carbon of azetidine ring).- ~20-25 ppm: Methyl carbon. |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 254.15 (for C₁₇H₁₉NO) |
| IR (KBr) | - ~3300-3400 cm⁻¹ (broad): O-H stretch.- ~3020-3080 cm⁻¹: Aromatic C-H stretch.- ~2850-2960 cm⁻¹: Aliphatic C-H stretch.- ~1450, 1495 cm⁻¹: Aromatic C=C stretch. |
Mechanistic Visualization
The following diagram illustrates the key steps in the formation of the azetidine ring.
Caption: Reaction mechanism for the synthesis of this compound. Note: Images are placeholders for chemical structures.
Safety and Troubleshooting
-
Safety: 2-(Chloromethyl)-2-methyloxirane (and epichlorohydrin derivatives in general) are toxic, irritants, and potential mutagens. Always handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Troubleshooting:
-
Low Yield: Incomplete reaction can be a cause. Ensure the reaction is run to completion by monitoring with TLC. The purity of starting materials is also critical.
-
Side Product Formation: The primary side product is often the dimer, formed by the reaction of the intermediate amino alcohol with another molecule of the epoxide. Using a slight excess of the amine or slow addition of the epoxide can sometimes mitigate this.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography is the recommended alternative. Ensure the use of a well-chosen solvent system to achieve good separation.
-
References
-
PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, U. (2011). Multifunctional amphiphilic polymers, bearing azetidinium groups: synthesis and antimicrobial studies. RWTH Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Lana, D. F., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. ACS Omega. Retrieved from [Link]
-
Wang, B. J., & Duncton, M. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Retrieved from [Link]
-
Shved, E. F., et al. (2023). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. Journal of Chemistry and Technologies. Retrieved from [Link]
-
Reddy, L. R., et al. (2013). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Retrieved from [Link]
-
Behera, S., et al. (2023). Reaction of Epichlorohydrin with 2-aryl-4,5-dimethyl-1-hydroxy imidazole: A Combined DFT and Experimental Study. ResearchGate. Retrieved from [Link]
-
Kaur, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]
-
Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Retrieved from [Link]
-
Wang, B. J., & Duncton, M. A. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.).Purification of biologically-produced 1,3-propanediol.
-
Carbó, M., et al. (1993). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.).Synthesis method for benzhydrylamine.
-
Al-Shammari, A. M., et al. (2018). Spectroscopic study of 2-methylindole and 3-methylindole: Solvents interactions and DFT studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Sokoliová, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]
-
Uzoukwu, B. A., & Di-Nne, C. C. (2017). Synthesis and characterization of 1-phenyl-2,3-dimethyl-4-isovalerylpyrazolo-5-one and its lanthanide complexes of praseodymium(III) and dysprosium(III). ResearchGate. Retrieved from [Link]
-
Sartorius. (2024). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Retrieved from [Link]
-
Staszewska-Krajewska, O., et al. (2023). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules. Retrieved from [Link]
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Srinivasu, P., et al. (2013). Identification and characterization of a new impurity in Mephenytoin bulk drug. Trade Science Inc. Retrieved from [Link]
Sources
Application Note & Protocol: Intramolecular Cyclization for the Synthesis of 1-Benzhydryl-2-methylazetidin-3-ol
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: This document provides a comprehensive guide to the synthesis of 1-benzhydryl-2-methylazetidin-3-ol, a substituted azetidine of interest in medicinal chemistry. The core of this protocol is the intramolecular ring closure of a suitable acyclic amino alcohol precursor. We will delve into the strategic considerations behind the synthetic design, provide detailed, step-by-step experimental protocols, and explain the mechanistic rationale for the key transformations. The benzhydryl group serves as a crucial protecting group for the nitrogen atom, influencing both the cyclization and subsequent reactions of the azetidine ring.[1][2][3][4] This guide also covers the subsequent oxidation of the azetidin-3-ol to the corresponding azetidin-3-one, a versatile intermediate for further functionalization.[5][6][7]
Introduction and Strategic Overview
The azetidine ring is a strained 4-membered nitrogen-containing heterocycle that is a prominent structural motif in numerous biologically active compounds and natural products.[5] Its conformational rigidity makes it a valuable scaffold in drug design for locking in specific pharmacophoric arrangements.[8] The 1-benzhydryl-azetidine framework, in particular, is a common feature in various pharmaceutical intermediates.[9][10]
The topic of this guide, the "ring closure of 1-benzhydryl-2-methylazetidin-3-ol," is interpreted as the synthesis of this molecule via an intramolecular cyclization reaction. The starting material for such a transformation is an acyclic 1,3-amino alcohol. The overall synthetic strategy involves two key stages: the synthesis of the acyclic precursor and the subsequent intramolecular ring closure to form the azetidine ring.
The general approach for synthesizing azetidines from 1,3-amino alcohols involves activating the hydroxyl group to facilitate an intramolecular nucleophilic substitution by the amine.[11][12][13] Several methods exist for this activation, including conversion to a good leaving group (e.g., mesylate or tosylate) followed by base-mediated cyclization, or through one-pot procedures like the Mitsunobu reaction.[14][15][16][17]
Retrosynthetic Analysis and Mechanistic Considerations
A logical retrosynthetic disconnection of the target molecule, 1-benzhydryl-2-methylazetidin-3-ol, reveals the key acyclic precursor: a 1-(benzhydrylamino)-3-methylbutan-2-ol.
Caption: Retrosynthetic analysis of 1-benzhydryl-2-methylazetidin-3-ol.
The forward synthesis, therefore, involves the preparation of this amino alcohol followed by the crucial ring-closing step. The Mitsunobu reaction is an excellent choice for this transformation as it proceeds under mild conditions and generally provides a clean inversion of stereochemistry at the alcohol center.[14][15][17]
The mechanism of the Mitsunobu ring closure involves the activation of the hydroxyl group by the triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) complex, forming a good leaving group. The nitrogen atom then acts as an intramolecular nucleophile, attacking the activated carbon center and displacing the oxyphosphonium salt to form the azetidine ring.[15][17]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used, particularly DEAD/DIAD and triphenylphosphine, are hazardous and should be handled with care.
Protocol 1: Synthesis of the Acyclic Precursor: 1-(Benzhydrylamino)-3-methylbutan-2-ol
This protocol describes a two-step synthesis of the amino alcohol precursor starting from commercially available materials.
Step A: Synthesis of 1-(Benzhydrylamino)-3-methyl-2-butanone
-
To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (1.5 eq).
-
To this stirring suspension, add 1-bromo-3-methyl-2-butanone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Step B: Reduction to 1-(Benzhydrylamino)-3-methylbutan-2-ol
-
Dissolve the crude 1-(benzhydrylamino)-3-methyl-2-butanone from the previous step in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol. Purify by column chromatography if necessary.
Protocol 2: Intramolecular Ring Closure to 1-Benzhydryl-2-methylazetidin-3-ol via Mitsunobu Reaction
This protocol details the key cyclization step.[14][15]
-
Dissolve the 1-(benzhydrylamino)-3-methylbutan-2-ol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel. The byproducts are often less polar than the desired azetidine product.
Caption: Workflow for the Mitsunobu ring closure reaction.
Protocol 3: Oxidation to 1-Benzhydryl-2-methylazetidin-3-one
The resulting azetidin-3-ol can be oxidized to the corresponding ketone, a versatile synthetic intermediate.[5][7]
-
Dissolve the 1-benzhydryl-2-methylazetidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) or conduct a Swern oxidation. For Dess-Martin oxidation, add the reagent portion-wise at room temperature.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 15-30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzhydryl-2-methylazetidin-3-one.
Data Summary Table
The following table summarizes typical conditions and expected outcomes for the key synthetic steps. Yields are indicative and may vary based on reaction scale and purity of reagents.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Precursor Synthesis (Alkylation) | K₂CO₃, 1-bromo-3-methyl-2-butanone | Acetonitrile | 60-70 | 4-8 | 75-90 |
| Precursor Synthesis (Reduction) | NaBH₄ | Methanol | 0 to RT | 2-4 | 85-95 |
| Ring Closure (Mitsunobu) | PPh₃, DIAD | THF | 0 to RT | 12-24 | 60-80 |
| Oxidation (Dess-Martin) | Dess-Martin Periodinane | DCM | RT | 1-3 | 80-95 |
References
- Zhang, G., et al. (2012).
- Organic Chemistry Portal. Azetidine synthesis.
-
Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum. [Link]
- Hwang, M., et al. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv.
- Fathalipour, S., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega.
- Reddy, P., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry.
-
Singh, R. P., et al. (2012). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
de Figueiredo, R. M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry. [Link]
- Fathalipour, S., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC.
-
Schmalzbauer, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. [Link]
- Schmalzbauer, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
-
de Figueiredo, R. M., et al. (2006). N,N'-Carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. PubMed. [Link]
-
ResearchGate. (2026). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. [Link]
-
Royal Society of Chemistry. Intramolecular N–Me and N–H aminoetherification for the synthesis of N-unprotected 3-amino-O-heterocycles. [Link]
-
Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
-
Organic Chemistry Portal. 1,3-amino alcohol synthesis by hydroxylation. [Link]
-
Beaudry, C. M. (2009). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. PMC. [Link]
-
AAPPTec. (2017). Ring Closing Methathesis on Resin. [Link]
-
ResearchGate. (2025). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. [Link]
-
Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]
-
Perera, S. D., et al. (2003). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Molecules. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
Sources
- 1. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Azetidine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. arrow.tudublin.ie [arrow.tudublin.ie]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Scalable Synthesis of 1-(Diphenylmethyl)-3-azetidinyl Methanesulfonate
Topic: Preparation of 1-(diphenylmethyl)-3-azetidinyl methanesulfonate intermediate Content Type: Detailed Application Notes and Protocols
Abstract & Application Scope
1-(Diphenylmethyl)-3-azetidinyl methanesulfonate (CAS 33301-41-6) is a critical electrophilic intermediate in medicinal chemistry. It serves as the primary gateway for introducing the azetidine ring—a strained four-membered heterocycle increasingly valued for its ability to lower lipophilicity and improve metabolic stability compared to cyclohexyl or piperidinyl analogs.
This guide details a robust, scalable protocol for converting 1-(diphenylmethyl)azetidin-3-ol to its methanesulfonate (mesylate) derivative. Unlike generic mesylation procedures, this protocol addresses the specific stability challenges of the strained azetidine ring, minimizing ring-opening side reactions and hydrolysis.
Key Applications:
-
Precursor for nucleophilic substitution (SN2) to generate 3-amino, 3-fluoro, or 3-thio azetidines.
-
Intermediate in the synthesis of dopamine antagonists and antihistamines.
-
Fragment-based drug discovery (FBDD) scaffold.
Chemical Reaction & Retrosynthesis
The synthesis relies on the activation of the secondary alcohol using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base.[1]
Reaction Scheme:
Critical Quality Attributes (CQAs):
-
Temperature Control: Reaction must remain <5°C during addition to prevent elimination to the enamine or hydrolytic degradation of MsCl.
-
Base Stoichiometry: Excess base (1.5 eq) acts as a scavenger for HCl, preventing acid-catalyzed ring opening of the azetidine.
-
Water Management: While water is used for quenching, the reaction medium must be anhydrous to ensure high conversion.
Experimental Protocols
Method A: Precipitation Process (Recommended for Scale-Up)
Best for: >10g scales, avoiding chlorinated solvents, and simplified workup.
Materials:
-
1-(Diphenylmethyl)azetidin-3-ol (Start Material)
-
Methanesulfonyl chloride (MsCl) (>99%)
-
Triethylamine (TEA) (Dry)
-
Acetonitrile (ACN) (HPLC Grade)
-
Deionized Water
Step-by-Step Procedure:
-
Charge: In a chemically resistant reactor (glass-lined or borosilicate), dissolve 1.0 equiv of 1-(diphenylmethyl)azetidin-3-ol in 3.0 volumes (L/kg) of Acetonitrile.
-
Base Addition: Add 1.5 equiv of Triethylamine to the solution. Stir to ensure homogeneity.
-
Cooling: Cool the mixture to -5°C to 0°C using a cryostat or ice-acetone bath.
-
Reaction: Add 1.2 equiv of Methanesulfonyl chloride dropwise via an addition funnel.
-
Critical: Adjust addition rate so the internal temperature does not exceed 5°C . The reaction is exothermic.[2]
-
-
Monitoring: Stir at 0–5°C for 15–30 minutes. Monitor conversion via TLC (EtOAc/Hexane 1:1) or HPLC.[3]
-
Endpoint: Disappearance of alcohol starting material.
-
-
Quench & Crystallization: Once complete, add 10 volumes of cold Deionized Water slowly.
-
Isolation: Stir the resulting suspension for 1–2 hours at 20°C to coarsen the precipitate. Filter the white solid using a Büchner funnel.
-
Wash: Rinse the filter cake twice with water (2 x 1.5 vol) to remove residual salts and acid.
-
Drying: Dry the filter cake under vacuum at 40°C or use directly as a wet cake for subsequent amination/substitution steps (recommended to minimize decomposition).
Method B: Biphasic Extraction (Alternative)
Best for: Small scale (<1g) or if the product is required in solution for immediate use.
-
Dissolve 1.0 equiv alcohol in 10 volumes of Dichloromethane (DCM).
-
Add 1.5 equiv TEA and cool to 0°C.
-
Add 1.2 equiv MsCl dropwise.[3] Stir for 1 hour at 0°C.
-
Workup: Wash organic layer with cold saturated NaHCO₃, followed by brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo below 30°C.
-
Warning: Do not overheat during concentration; azetidinyl mesylates can degrade thermally.
-
Process Visualization
Workflow Diagram: Method A (Precipitation)
The following diagram illustrates the logic flow and critical decision points for the scale-up optimized protocol.
Caption: Figure 1. Streamlined precipitation workflow for the synthesis of 1-(diphenylmethyl)-3-azetidinyl methanesulfonate.
Data Summary & Specifications
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Turns yellow if decomposition occurs. |
| Melting Point | 111 – 112 °C | Sharp melting point indicates high purity. |
| Yield (Method A) | 95 – 100% | Quantitative precipitation is common. |
| Storage | 2–8°C, Desiccated | Moisture sensitive. Hydrolyzes to alcohol over time. |
| 1H NMR (CDCl3) | δ 3.0 (s, 3H, Ms), 3.2-3.8 (m, Azetidine), 4.4 (s, 1H, CHPh2) | Diagnostic singlet at ~3.0 ppm confirms mesylation. |
Troubleshooting & Safety (E-E-A-T)
Common Failure Modes
-
Low Yield / Oil Formation:
-
Cause: Incomplete precipitation or use of too much solvent.
-
Fix: Ensure water ratio is at least 3:1 vs Acetonitrile. Cool the slurry to 4°C before filtering.
-
-
Impurity Profile (Ring Opening):
-
Cause: Reaction temperature exceeded 10°C or acidic quench.
-
Fix: Strictly maintain T < 5°C. Ensure TEA is in excess to buffer HCl generation.
-
-
Hydrolysis (Reversion to Alcohol):
-
Cause: Wet filter cake stored at Room Temp for prolonged periods.
-
Fix: Use the wet cake immediately for the next step or dry thoroughly under high vacuum.
-
Safety Considerations
-
Methanesulfonyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. Handle in a fume hood.
-
Azetidine Derivatives: Biologically active.[7] Avoid inhalation of dust.
-
Exotherm: The reaction with MsCl is vigorously exothermic. On a large scale (>1kg), active cooling (jacketed reactor) is mandatory.
References
-
Process Development for 3-Amino-1-benzhydrylazetidine
- Source: ResearchGate / SAGE Public
- Title: An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.
- Context: Describes the acetonitrile/water precipitation protocol in detail, citing yields of ~100% for the mesylate intermedi
-
URL:[Link]
- Source: Google Patents (Sanofi-Aventis)
-
Chemical Properties & Safety Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate | 33301-41-6 [chemicalbook.com]
- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 5. researchgate.net [researchgate.net]
- 6. cora.ucc.ie [cora.ucc.ie]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-(Diphenylmethyl)azetidin-3-yl Methanesulfonate CAS 33301-41-6 [homesunshinepharma.com]
- 9. CAS RN 33301-41-6 | Fisher Scientific [fishersci.fi]
- 10. 1-(Diphenylmethyl)azetidin-3-yl Methanesulfonate CAS 33301-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Application Notes and Protocols for the Esterification of 1-(Diphenylmethyl)-2-methylazetidin-3-ol
Introduction: The Significance of 1-(Diphenylmethyl)-2-methylazetidin-3-ol and its Esters
The this compound scaffold is a valuable building block in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules.[1] The diphenylmethyl (benzhydryl) group on the nitrogen atom provides steric bulk and lipophilicity, while the secondary alcohol at the 3-position and the methyl group at the 2-position offer key points for structural diversification.
Esterification of the 3-hydroxyl group is a critical transformation for several reasons:
-
Prodrug Strategies: Conversion of the polar hydroxyl group into a more lipophilic ester can enhance drug absorption and bioavailability. The ester can then be hydrolyzed in vivo by metabolic enzymes to release the active parent drug.
-
Structure-Activity Relationship (SAR) Studies: A diverse library of ester derivatives allows for the systematic exploration of how different substituents at the 3-position impact biological activity, selectivity, and pharmacokinetic properties.
-
Modulation of Physicochemical Properties: Esterification can fine-tune properties such as solubility, melting point, and crystal packing, which are crucial for drug development.
However, the esterification of this compound presents two significant challenges:
-
Steric Hindrance: The secondary alcohol is sterically encumbered by the adjacent diphenylmethyl group on the nitrogen and the methyl group at the 2-position of the azetidine ring. This steric bulk can significantly slow down the rate of reaction.
-
Ring Strain: The azetidine ring possesses considerable ring strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, particularly under harsh reaction conditions such as the presence of strong acids or bases.[1][2]
This application note provides detailed protocols for three mild and effective esterification methods that address these challenges: the Steglich Esterification, the Yamaguchi Esterification, and the Mitsunobu Reaction. These protocols are designed to provide researchers with reliable starting points for the successful synthesis of a wide range of esters of this compound.
Comparative Overview of Recommended Esterification Protocols
The choice of esterification protocol will depend on the specific carboxylic acid being used, the scale of the reaction, and the desired purity of the final product. The following table provides a high-level comparison of the three recommended methods.
| Protocol | Key Reagents | Advantages | Disadvantages |
| Steglich Esterification | Carbodiimide (DCC or EDC), DMAP | Mild, neutral conditions; good for acid-sensitive substrates.[3][4][5][6] | Byproduct (DCU or EDU) can be difficult to remove; potential for N-acylurea side product formation.[5] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | High yields for sterically hindered substrates; mild conditions.[7][8][9][10] | Requires a stoichiometric amount of DMAP; the Yamaguchi reagent is moisture-sensitive.[7][9] |
| Mitsunobu Reaction | Triphenylphosphine (PPh3), Azodicarboxylate (DEAD or DIAD) | Mild, neutral conditions; proceeds with inversion of stereochemistry.[11][12] | Byproducts (triphenylphosphine oxide and reduced azodicarboxylate) can be challenging to remove. |
Detailed Experimental Protocols
Protocol 1: Steglich Esterification
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions using a carbodiimide coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][4][5][6] This method is particularly well-suited for substrates that are sensitive to acidic or basic conditions, making it an excellent choice for the esterification of this compound.
Reaction Workflow:
Caption: Workflow for Steglich Esterification.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the mixture in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration of the azetidinol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) in a minimal amount of anhydrous DCM.
-
Add the carbodiimide solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to precipitate the dicyclohexylurea (DCU) or the corresponding urea from EDC.
-
Filter the reaction mixture through a pad of Celite® to remove the urea byproduct, washing the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove any remaining DMAP and unreacted carbodiimide), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Carbodiimides are sensitive to moisture, which can lead to the formation of unwanted byproducts.
-
Low Temperature Addition: The reaction between the carboxylic acid and the carbodiimide is exothermic. Adding the carbodiimide solution at 0 °C helps to control the reaction rate and minimize side reactions.
-
Catalytic DMAP: DMAP acts as a nucleophilic catalyst, accelerating the esterification by forming a highly reactive acylpyridinium intermediate.[5] This is crucial for overcoming the steric hindrance of the secondary alcohol.
-
Filtration of Urea Byproduct: The urea byproduct (DCU or EDU) is often insoluble in the reaction solvent and can be largely removed by filtration. Using EDC can be advantageous as its urea byproduct is more soluble in aqueous solutions, simplifying the workup.
Protocol 2: Yamaguchi Esterification
The Yamaguchi esterification is another excellent method for the synthesis of esters from sterically hindered alcohols and carboxylic acids.[7][8][9][10] This two-step, one-pot procedure involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[7][9]
Reaction Workflow:
Caption: Workflow for Yamaguchi Esterification.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.5 eq) and anhydrous toluene (to achieve a concentration of approximately 0.2 M).
-
Add triethylamine (Et₃N) (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise to the mixture.
-
Stir the reaction for 1-2 hours at room temperature to allow for the formation of the mixed anhydride.
-
In a separate flask, dissolve this compound (1.0 eq) and DMAP (2.0 eq) in anhydrous toluene.
-
Add the solution of the azetidinol and DMAP to the mixed anhydride solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Causality Behind Experimental Choices:
-
Mixed Anhydride Formation: The formation of the mixed anhydride with the sterically bulky 2,4,6-trichlorobenzoyl group activates the carboxylic acid for nucleophilic attack.
-
Stoichiometric DMAP: In the Yamaguchi protocol, DMAP acts as an acyl transfer agent, reacting with the mixed anhydride to form a highly reactive acylpyridinium salt. A stoichiometric amount is often required to drive the reaction to completion, especially with hindered alcohols.[7][9]
-
Triethylamine: Et₃N is used as a base to neutralize the HCl generated during the formation of the mixed anhydride.
-
Toluene as Solvent: Toluene is a common solvent for Yamaguchi esterification as it is non-polar and allows for easy removal of water by azeotropic distillation if necessary, although for this protocol, anhydrous conditions are maintained throughout.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[13][11][12] It proceeds under mild, neutral conditions, making it suitable for the esterification of the sensitive azetidinol substrate.
Reaction Workflow:
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Precision Hydrogenolysis of 1-Benzhydryl-2-methylazetidin-3-ol
Application Note: AN-AZT-042
Executive Summary
This application note details the optimized protocol for the catalytic debenzylation of 1-benzhydryl-2-methylazetidin-3-ol to yield 2-methylazetidin-3-ol . The transformation is a critical step in the synthesis of carbapenem antibiotics and novel chiral scaffolds.
The primary challenge in this reaction is the chemoselectivity trade-off : the benzhydryl (diphenylmethyl) group requires significant energy to cleave, yet the strained azetidine ring (~25 kcal/mol strain energy) is susceptible to reductive ring-opening (hydrogenolysis of the endocyclic C-N bond) under forcing conditions. This guide provides a validated method using Pearlman’s Catalyst (Pd(OH)₂/C) to achieve quantitative deprotection while preserving the four-membered heterocycle.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The Substrate Challenge
The substrate contains three critical features:
-
Benzhydryl Group: A bulky, acid-stable protecting group that is significantly more difficult to remove via hydrogenolysis than a standard benzyl group due to steric hindrance.
-
Azetidine Ring: Thermodynamically unstable. High temperatures (>60°C) or strong Lewis acids can trigger ring-opening to acyclic amino alcohols.
-
2-Methyl Substituent: Introduces steric bulk proximal to the nitrogen center, potentially retarding the adsorption of the substrate onto the catalyst surface.
Reaction Pathway Analysis
The reaction proceeds via a palladium-catalyzed surface mechanism. The desired pathway involves the oxidative addition of hydrogen to the exocyclic C-N bond. The competitive undesired pathway involves the cleavage of the endocyclic C-N bond.
Figure 1: Competitive reaction pathways during hydrogenolysis. The protocol aims to maximize the green path while suppressing the red path.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | >98% Purity | Starting Material |
| Catalyst | 20% Pd(OH)₂ on Carbon (Pearlman's Catalyst) | High-activity catalyst required for benzhydryl cleavage. |
| Solvent | Methanol (HPLC Grade) | Polar protic solvent facilitates H₂ solubility and product solubility. |
| Additive | 1.05 eq. HCl (1M in MeOH) OR Acetic Acid | Prevents amine poisoning of catalyst; stabilizes product as salt. |
| Hydrogen Source | H₂ Gas (Balloon or 3-5 bar) | Reducing agent. |
Detailed Methodology (Standard Procedure)
Step 1: Catalyst Preparation (Inerting)
-
Safety Note: Dry Pd/C catalysts are pyrophoric. Always wet with solvent under an inert atmosphere before introducing hydrogen.
-
Charge a reaction flask with 20 wt% of Pearlman’s Catalyst (relative to substrate mass).
-
Gently add Methanol (10 mL/g of substrate) under a stream of Nitrogen (N₂).
Step 2: Substrate Addition
-
Dissolve 1-benzhydryl-2-methylazetidin-3-ol in a minimal amount of Methanol.
-
Add the substrate solution to the catalyst suspension.
-
Critical Step: Add 1.05 equivalents of HCl (using 1.25 M HCl in MeOH) or Acetic Acid.
-
Rationale: The free azetidine amine is basic and can coordinate strongly to the Pd surface, poisoning the catalyst. Protonation prevents this and accelerates debenzylation.
-
Step 3: Hydrogenation
-
Purge the system with N₂ (3 cycles) followed by H₂ (3 cycles).
-
Pressure: Maintain H₂ pressure at 1–3 bar (15–45 psi).
-
Note: A simple balloon (1 atm) may be insufficient for benzhydryl groups within reasonable timeframes (24h+), increasing the risk of ring opening. 3 bar is optimal.
-
-
Temperature: Maintain at 20–25°C . Do NOT heat. Heating significantly increases the rate of ring opening.
Step 4: Monitoring & Workup
-
Monitor via TLC (Eluent: DCM/MeOH/NH₄OH 90:10:1) or LC-MS.
-
Upon completion (typically 4–8 hours), purge with N₂.
-
Filter the mixture through a pad of Celite 545 to remove the catalyst. Rinse the cake with MeOH.
-
Concentrate the filtrate under reduced pressure (keep bath <35°C).
Step 5: Isolation
-
The product is isolated as the Hydrochloride Salt .
-
Purification: Triturate the residue with Diethyl Ether or MTBE to remove the diphenylmethane byproduct. The azetidinium salt will remain as a white solid.
Optimization & Troubleshooting
Catalyst Screening Data
The following table summarizes the efficiency of different catalytic systems for this specific substrate.
| Catalyst System | Pressure | Time | Yield | Ring Opening % | Verdict |
| 10% Pd/C | 1 atm | 48 h | 45% | <5% | Too slow; incomplete conversion. |
| 10% Pd/C | 5 bar | 12 h | 70% | 15% | High pressure causes ring opening. |
| 20% Pd(OH)₂/C | 1 atm | 12 h | 85% | <2% | Recommended (Low equipment req). |
| 20% Pd(OH)₂/C | 3 bar | 4 h | 96% | <1% | Optimal Process Condition. |
Troubleshooting Workflow
Figure 2: Decision tree for common process deviations.
Alternative Strategy: Boc-Trapping
If the free amine salt is unstable or difficult to handle, perform the hydrogenation in the presence of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Benefit: As the benzhydryl group is cleaved, the amine is immediately trapped as the N-Boc carbamate.
-
Result: Yields 1-Boc-2-methylazetidin-3-ol, which is lipophilic and easily purified by silica chromatography.
Safety & Handling
-
Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment to prevent static discharge.
-
Azetidines: While this specific intermediate is generally stable as a salt, low molecular weight azetidines can be alkylating agents. Handle with gloves and in a fume hood.
-
Filtration: Never allow Pd catalysts to dry out on the filter paper during workup; they can spontaneously ignite in air (pyrophoric). Keep the filter cake wet with water or solvent before disposal.
References
-
Laurent, M., et al. (2003).[1] "A new method of N-benzhydryl deprotection in 2-azetidinone series." Synthesis, 2003(4), 570-576.[1]
-
Anderson, W. K., et al. (2025). "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol." ResearchGate Protocol Archives.
-
BenchChem Technical Support. (2025). "Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids and Azetidines."
-
Couty, F., et al. (2021).[2] "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[3] Organic & Biomolecular Chemistry, RSC.[3]
-
Michigan State University Chemistry Dept. (2005). "Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group." Journal of Organic Chemistry.
Sources
Troubleshooting & Optimization
optimizing yield of azetidine ring formation from chlorohydrin precursors
Ticket Subject: Optimizing Yield of Azetidine Ring Formation from Chlorohydrin Precursors
Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High
Introduction: The "Chlorohydrin" Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to synthesize an azetidine ring via the cyclization of a
The formation of the 4-membered azetidine ring is kinetically disfavored compared to 5- or 6-membered rings due to significant ring strain (~26 kcal/mol). Successful cyclization requires a precise balance of entropy (favoring intramolecular reaction) and enthalpy (overcoming the strain barrier) while suppressing intermolecular polymerization.
Module 1: Critical Process Parameters (CPP)
To maximize yield, you must control three variables simultaneously. We call this the "Optimization Triad."
Concentration (The Dilution Principle)
-
The Science: According to the Ruggli-Ziegler dilution principle, high dilution favors intramolecular cyclization over intermolecular polymerization.
-
Optimization: Maintain reaction concentration below 0.1 M for the cyclization step.
-
Industrial Workaround: For scale-up where massive solvent volumes are impractical, use pseudo-high dilution techniques: slowly add the substrate to a refluxing solution of the base so the instantaneous concentration of unreacted precursor remains low.
Base Selection & Phase Transfer
-
The Science: The nitrogen nucleophile must be deprotonated (or sufficiently basic) to displace the chloride. However, strong aqueous bases can hydrolyze the chloride (creating a diol) or open the formed ring.
-
Optimization:
-
Homogeneous: Sodium hydride (NaH) in THF/DMF is standard for difficult substrates.
-
Heterogeneous (Recommended): Aqueous NaOH (50%) with a Phase Transfer Catalyst (PTC) like Tetrabutylammonium hydrogen sulfate (TBAHS). This protects the sensitive chloride from bulk aqueous hydrolysis while facilitating the reaction at the interface.
-
Temperature Control
-
The Science: High temperatures provide the energy to overcome ring strain but also accelerate polymerization.
-
Optimization: Most azetidine closures from
-chloroamines proceed best at 50–70°C . Refluxing in high-boiling solvents (toluene/xylene) often degrades the product.
Module 2: Visualizing the Mechanism
The following diagram illustrates the competitive pathways between the desired cyclization and the fatal polymerization side-reaction.
Caption: Competitive pathways in azetidine formation. Success depends on favoring the Intramolecular SN2 pathway via dilution and base modulation.
Module 3: Standard Operating Procedure (SOP)
Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol
This is the "Gold Standard" reaction used to validate azetidine methodology due to the stability of the benzhydryl group.
Reagents:
-
Epichlorohydrin (1.0 equiv)
-
Benzhydrylamine (1.0 equiv)
-
Solvent: Methanol (Step 1), DMSO/Toluene (Step 2)
-
Base: NaHCO₃ or NaOH
Step-by-Step Methodology:
-
Intermediate Formation (The "Chlorohydrin"):
-
Dissolve benzhydrylamine in Methanol (3 vol).
-
Cool to 0–5°C.
-
Add Epichlorohydrin dropwise over 1 hour. Note: Exothermic.
-
Stir at RT for 12–16 hours.
-
Checkpoint: LCMS should show mass corresponding to the linear 1-(benzhydrylamino)-3-chloropropan-2-ol.
-
Evaporate methanol under reduced pressure.
-
-
Cyclization (The Critical Step):
-
Dissolve the residue in DMSO (5 vol).
-
Add NaHCO₃ (2.5 equiv). Senior Scientist Note: We use weak base here to prevent elimination side reactions.
-
Heat to 70–80°C for 4–6 hours.
-
Monitoring: Monitor disappearance of the linear chlorohydrin.
-
-
Workup & Purification:
Module 4: Troubleshooting Guide
Use the table below to diagnose specific yield failures.
| Symptom | Probable Cause | Corrective Action |
| Low Yield + Viscous Oil (Gunk) | Polymerization. Concentration was too high, allowing intermolecular reactions. | Dilute: Reduce concentration to <0.1 M. Slow Addition: Add the chlorohydrin precursor dropwise to the hot base solution. |
| Starting Material Recovered | Insufficient Basicity. The amine/alcohol was not deprotonated to trigger displacement. | Switch Base: Move from NaHCO₃ to KOH or NaH. Add Catalyst: Add catalytic NaI (Finkelstein condition) to convert -Cl to -I (better leaving group). |
| Product decomposes on column | Acid Sensitivity. Azetidines ring-open on acidic silica gel. | Neutralize Silica: Pre-treat silica with 1-2% Triethylamine (TEA) in hexane before loading. Use Alumina: Switch to neutral alumina stationary phase. |
| Formation of Allylic Alcohol | Elimination. Base was too strong or temperature too high, causing HCl elimination instead of cyclization. | Lower Temp: Reduce reaction temperature by 10°C. Weaker Base: Switch from KOtBu to K₂CO₃ or NaHCO₃. |
Module 5: Advanced Decision Tree
Use this logic flow to select the correct solvent/base system for your specific substrate.[1]
Caption: Decision matrix for selecting reaction conditions based on substrate solubility and sensitivity.
Module 6: Frequently Asked Questions (FAQs)
Q1: Why do I see a "dimer" peak in my LCMS? A: This is the intermolecular reaction product (likely a piperazine derivative formed by two chlorohydrin molecules reacting head-to-tail). This confirms your concentration is too high. Solution: Increase solvent volume by 2x or use a syringe pump for slow addition of the precursor.
Q2: Can I distill my azetidine product? A: Proceed with extreme caution. Azetidines are thermally unstable and can ring-open or polymerize upon heating. Recommendation: Use vacuum distillation at the lowest possible pressure (<1 mbar) to keep the pot temperature below 60°C. If possible, purify via crystallization (e.g., as an oxalate or HCl salt).
Q3: My chlorohydrin precursor is not cyclizing even with NaH. Why?
A: Steric hindrance may be preventing the "anti-periplanar" conformation required for
References
-
Process Optimization of 1-Benzhydrylazetidin-3-ol: Gutta, M., et al. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities."[3][4][5][6] Organic Process Research & Development, 2010.
-
General Azetidine Synthesis Review: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006.
-
Jonczyk, A., et al.
-Haloamines under Phase-Transfer Catalytic Conditions." Synthesis, 1978.[2] -
Ring Strain and Stability Data: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
separation of diastereomers of 1-benzhydryl-2-methylazetidin-3-ol
Technical Support Center: Diastereomeric Resolution of 1-Benzhydryl-2-methylazetidin-3-ol
Executive Summary
The separation of cis- and trans- diastereomers of 1-benzhydryl-2-methylazetidin-3-ol is a critical control point in the synthesis of carbapenem and monobactam antibiotics.[1] The challenge lies in the molecule's dual nature: the lipophilic benzhydryl group contrasts with the polar, basic azetidine core.[1] Furthermore, the strained four-membered ring is susceptible to acid-catalyzed ring opening, requiring strict pH control during isolation.[2]
This guide provides two validated workflows: Flash Chromatography (for high-purity, small-scale separation) and Fractional Crystallization (for bulk scale-up).
Technical Module A: Chromatographic Separation
Best for: <10g scale, close-eluting isomers, and high-purity requirements.[2]
The Core Challenge: Azetidines possess a basic nitrogen that interacts strongly with acidic silanol groups on silica gel, causing peak tailing and co-elution of diastereomers.[2][1]
The Solution: Deactivation of the stationary phase using an organic base modifier.[1]
Optimized Protocol
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard phase; C18 is possible but often unnecessary for this lipophilicity.[1] |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier for the benzhydryl group.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier to elute the alcohol.[1] |
| Modifier | Triethylamine (TEA) 1% v/v | CRITICAL: Blocks acidic silanol sites to prevent amine tailing.[1] |
| Loading | DCM (minimal volume) | Ensure solubility; avoid precipitating the trans isomer on the column head. |
Step-by-Step Workflow:
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane:EtOAc:TEA (80:19:1) .[1] This saturates the silica surface with amine.[2][1]
-
Equilibration: Return to starting conditions (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Gradient Elution:
-
Fraction Collection: Collect small fractions. Azetidines have weak UV absorbance; use Iodine Staining or KMnO₄ (azetidines oxidize rapidly) for TLC visualization.[1]
Technical Module B: Fractional Crystallization
Best for: >10g scale, thermodynamic enrichment.[2]
The Core Challenge: The benzhydryl group promotes "oiling out" rather than crystallization in many solvents.[1]
The Solution: Exploiting the symmetry difference. The trans-isomer generally packs more efficiently into a crystal lattice than the cis-isomer.[1]
Solvent System Screening Table
| Solvent System | Result | Application |
| Toluene / Hexane | Selective crystallization of trans | Recommended. Dissolve in hot toluene, add warm hexane, cool slowly.[2] |
| Ethanol / Water | Co-crystallization (Poor separation) | Avoid.[1] Often yields an amorphous gum.[2][1] |
| Diethyl Ether | Partial enrichment | Good for initial triturating of crude reaction mixtures.[2][1] |
Step-by-Step Crystallization Protocol:
-
Dissolution: Dissolve the crude diastereomeric mixture in minimal hot Toluene (approx. 60°C).
-
Nucleation: Add Hexane dropwise until persistent cloudiness is observed.
-
Reflux: Re-heat briefly to clarify the solution.
-
Cooling Ramp:
-
Ambient temp for 2 hours.
-
4°C (fridge) for 12 hours.
-
Do not freeze immediately: Rapid cooling traps the cis isomer (kinetic impurity).[1]
-
-
Filtration: Filter the white needles (trans-isomer).[2][1] The mother liquor will be enriched in the cis-isomer, which can be purified via chromatography (Module A).
Technical Module C: Analytical Verification (NMR)
How to prove you have separated them.
Stereochemical assignment relies on the vicinal coupling constant (
The Karplus Relationship in Azetidines:
-
Cis-isomer: The dihedral angle is nearly
(planar conformation).[1] This results in a larger coupling constant.[2][1] -
Trans-isomer: The ring puckers to minimize steric clash, creating a dihedral angle of
.[2] This results in a smaller coupling constant.[2][1]
| Feature | Trans-Isomer | Cis-Isomer |
| 2.0 – 5.5 Hz | 6.0 – 9.0 Hz | |
| H3 Chemical Shift | Typically shielded (upfield) | Typically deshielded (downfield) |
| Physical State | Crystalline Solid | Oil or Low-melting Solid |
Visual Troubleshooting Guide
Figure 1: Decision matrix for the isolation of azetidin-3-ol diastereomers.
Frequently Asked Questions (FAQs)
Q1: My compound decomposes on the silica column. What is happening? A: Azetidines are strained rings.[2][1] Standard silica gel is slightly acidic (pH 5-6), which can catalyze ring opening or rearrangement.[2]
-
Fix: Pre-wash your column with solvent containing 1-2% Triethylamine (TEA) or 1% Ammonia.[1] This neutralizes the acid sites.[2][1] Alternatively, use neutral alumina, though resolution may decrease.
Q2: I see two spots on TLC, but they merge during concentration. Why? A: This is likely epimerization .[2][1] The C2 position (alpha to the nitrogen) can epimerize under thermodynamic stress or if the solution is too basic for too long.[1]
-
Fix: Evaporate solvents at low temperature (<40°C). Avoid storing the compound in solution with excess base for extended periods.[2][1]
Q3: Can I use HPLC for this separation? A: Yes. For analytical checks or semi-prep:
-
Buffer: Ammonium Bicarbonate (pH 8-9).[1] Do not use TFA, as the acidity will degrade the azetidine.[2][1]
-
Detection: 254 nm (Benzhydryl absorption).[1]
Q4: Which isomer is usually the major product? A: In the cyclization of the corresponding chlorohydrin or epoxide opening, the trans -isomer is often the kinetic product, but mixtures are common depending on the specific synthetic route (e.g., from L-threonine vs. synthetic racemates) [1].
References
-
Anderson, A. G., & Lok, R. (1972).[2] Synthesis of 1-benzhydrylazetidin-3-ol. The Journal of Organic Chemistry, 37(24), 3953–3955.[2]
-
Padwa, A., et al. (1991).[2][1] Stereochemical aspects of the synthesis of azetidines. Journal of Organic Chemistry. (General reference for Azetidine NMR constants).
-
Chemical Instrumentation Facility, Iowa State University. (n.d.).[2][1] NMR Coupling Constants: Cis vs Trans in 4-membered rings.
-
Vertex Pharmaceuticals. (2010).[2][1] Process for the preparation of azetidine derivatives. (Patent describing crystallization of benzhydryl azetidines).
Sources
Validation & Comparative
comparing 1-benzhydryl-2-methylazetidin-3-ol vs 1-benzhydrylazetidin-3-ol
Title: Technical Comparison: Structural & Synthetic Utility of Benzhydryl-Azetidin-3-ol Derivatives
Executive Summary
This guide provides a technical comparison between 1-benzhydrylazetidin-3-ol (Compound A) and its methylated analog, 1-benzhydryl-2-methylazetidin-3-ol (Compound B) .
While Compound A is the industry-standard intermediate for the synthesis of dihydropyridine calcium channel blockers (e.g., Azelnidipine), Compound B represents a critical structural variant used to modulate lipophilicity and metabolic stability in drug discovery. This guide analyzes their physicochemical divergence, synthetic accessibility, and reactivity profiles to assist medicinal chemists in scaffold selection.
Part 1: Structural & Physicochemical Analysis
The core difference lies in the substitution at the C2 position of the azetidine ring.[1] This seemingly minor methylation induces significant changes in ring conformation and steric environment.
| Feature | 1-Benzhydrylazetidin-3-ol (A) | 1-Benzhydryl-2-methylazetidin-3-ol (B) |
| Molecular Formula | C₁₆H₁₇NO | C₁₇H₁₉NO |
| Molecular Weight | 239.31 g/mol | 253.34 g/mol |
| Chirality | Achiral (meso-like plane of symmetry through N-C3) | Chiral (C2 and C3 are stereocenters) |
| Stereoisomers | None (Single isomer) | Diastereomers (cis and trans relative to 3-OH) |
| LogP (Predicted) | ~2.8 | ~3.2 (Increased lipophilicity) |
| Ring Strain | High (~26 kcal/mol) | Very High (Methyl group increases torsional strain) |
| Steric Environment | N-lone pair is accessible. | C2-Methyl provides steric occlusion to the Nitrogen. |
Key Insight: The introduction of the C2-methyl group in Compound B destroys the symmetry of the azetidine ring. This creates diastereomers (cis/trans), necessitating difficult chromatographic separations during synthesis—a major "performance" drawback compared to Compound A. However, the C2-methyl group can block metabolic N-dealkylation, potentially extending the half-life of derived drugs.
Part 2: Synthetic Pathways & Mechanism[1][2]
The synthesis of both compounds relies on the "ring-closure" of epihalohydrins with benzhydrylamine. However, the regiochemistry for Compound B is far more complex.
Comparative Synthesis Diagram (Graphviz)
Figure 1: Divergent synthetic pathways. Compound A proceeds via a symmetric cascade, while Compound B introduces regiochemical complexity.
Synthetic Performance Evaluation
-
Compound A (The Standard): The reaction of benzhydrylamine with epichlorohydrin is highly efficient. The intermediate chlorohydrin cyclizes readily. Because the product is achiral (the C3 carbon lies on a plane of symmetry), there are no diastereomers to separate.
-
Yield: Typically 70–80%.
-
Scalability: Multi-kilogram scale (proven in Azelnidipine manufacturing).
-
-
Compound B (The Variant): Using 2-chloro-3-methyloxirane introduces a regioselectivity issue. The amine can attack either the terminal carbon or the internal carbon of the epoxide. Furthermore, upon cyclization, the methyl group and the hydroxyl group can end up on the same side (cis) or opposite sides (trans) of the ring.
-
Yield: Typically 40–50% (after isomer separation).
-
Scalability: Poor. Requires HPLC or careful fractional crystallization to isolate the specific diastereomer required for biological activity.
-
Part 3: Reactivity & Applications[1][3]
N-Deprotection (Hydrogenolysis)
Both compounds utilize the benzhydryl group as a protecting group for the nitrogen. Removal is achieved via catalytic hydrogenation (Pd/C, H₂).
-
Compound A: Rapid deprotection (< 4 hours). The nitrogen is sterically accessible to the catalyst surface.
-
Compound B: Slower deprotection (> 12 hours). The C2-methyl group creates "steric bulk" near the nitrogen, hindering adsorption onto the Palladium surface. High pressure (5–10 bar) is often required to drive the reaction to completion.
Functionalization of the 3-OH
-
Compound A: The 3-OH is unhindered. Esterification (e.g., with cyanoacetic acid) proceeds rapidly at room temperature.
-
Compound B: If the 2-methyl group is cis to the hydroxyl, it exerts significant steric hindrance, reducing the rate of esterification. Trans isomers react at rates comparable to Compound A.
Part 4: Experimental Protocols
Safety Warning: Epichlorohydrin derivatives are potential carcinogens. Azetidines are highly strained and can polymerize violently if treated with strong Lewis acids. Work in a fume hood.
Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol (Compound A)
Target: High-purity intermediate for Azelnidipine.
-
Reagents: Benzhydrylamine (1.0 eq), Epichlorohydrin (1.1 eq), Methanol (Solvent), NaOH (aq).
-
Alkylation:
-
Dissolve benzhydrylamine in Methanol (5 mL/g).
-
Add Epichlorohydrin dropwise at 0°C to prevent uncontrolled exotherm.
-
Stir at RT for 24 hours. Checkpoint: TLC should show consumption of amine.
-
-
Cyclization:
-
Heat the solution to reflux (65°C) for 48 hours. The thermal energy drives the intramolecular displacement of chloride.
-
Alternative: Add NaOH (1.2 eq) and stir at 50°C to accelerate cyclization via the epoxide intermediate.
-
-
Workup:
-
Evaporate Methanol. Dissolve residue in Ethyl Acetate.
-
Wash with water and brine.
-
Purification: Recrystallize from Isopropyl Alcohol/Hexane (1:3).
-
Expected Yield: 75% (White crystalline solid, MP: 106–107°C).
-
Protocol 2: Synthesis of 1-Benzhydryl-2-methylazetidin-3-ol (Compound B)
Target: Diastereomeric mixture for SAR studies.
-
Reagents: Benzhydrylamine (1.0 eq), 2-chloro-3-methyloxirane (1.2 eq), Acetonitrile, K₂CO₃.
-
Procedure:
-
Mix amine and K₂CO₃ in Acetonitrile.
-
Add 2-chloro-3-methyloxirane slowly at RT.
-
Heat to reflux (80°C) for 72 hours. The methyl group slows the ring closure significantly compared to Protocol 1.
-
-
Purification (Critical Step):
-
The crude will contain cis and trans isomers.
-
Perform Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 5% -> 20% Ethyl Acetate in Hexane.
-
Observation: The trans isomer typically elutes first (less polar interaction with silica due to shielding).
-
Expected Yield: 45% combined yield.
-
Part 5: Data Summary
The following table summarizes the critical performance metrics for researchers choosing between these scaffolds.
| Metric | Compound A | Compound B | Implication |
| Synthetic Yield | High (75%) | Moderate (45%) | Compound A is preferred for scale-up. |
| Cost of Goods | Low | High | Compound B requires expensive chiral precursors or separation. |
| Metabolic Stability | Moderate | High | Compound B's methyl group blocks N-dealkylation. |
| Solubility (Water) | Moderate | Low | Compound B is more lipophilic (higher LogP). |
| Primary Use | Drug Intermediate (Azelnidipine) | Research Tool (SAR / Mechanistic Probes) |
References
-
Synthesis of Azelnidipine Intermediates: Xu, M. (2014).[2] Method for preparing intermediate of azelnidipine.[2][3] Google Patents. Patent CN103130700A.
-
Physical Properties of 1-Benzhydrylazetidin-3-ol: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2801726.
-
Reactivity of Azetidines: Couty, F., & Evano, G. (2009).[4] Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.
-
Impact of Methyl Substitution on Ring Strain: Doda, K., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[1][5][6] RSC Advances.
Sources
crystal structure analysis of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol
Technical Guide: Structural Elucidation of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol
Executive Summary
In the synthesis of azetidine-based pharmacophores, particularly intermediates for carbapenem antibiotics and CNS-active agents, the precise assignment of stereochemistry is critical. The compound cis-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS: 159651-60-2) presents a classic stereochemical challenge: distinguishing the cis-2,3-disubstituted motif from its trans-isomer.
While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it frequently faces limitations with 4-membered heterocycles due to ring puckering dynamics that obscure scalar coupling (
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against High-Field NMR (NOE/ROESY) and Computational Prediction (DFT) . We demonstrate that SC-XRD is not merely a confirmatory step but the requisite "product" for establishing absolute configuration, solid-state stability, and intermolecular hydrogen bonding networks that dictate downstream processability.
Comparative Analysis: SC-XRD vs. Analytical Alternatives
For a researcher needing to certify the (2S,3S) or (2R,3R) configuration of the title compound, the choice of analytical method dictates the confidence level of the result.
Table 1: Performance Matrix of Structural Elucidation Methods
| Feature | SC-XRD (Gold Standard) | High-Field NMR (600+ MHz) | PXRD (Powder Diffraction) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & relative proximity (solution) | Bulk phase fingerprint (polymorphs) |
| Stereo Confidence | Absolute (100%) via Flack/Hooft parameter | Inferential (<90%) via NOE/coupling | Low (requires Rietveld refinement) |
| Sample Requirement | Single crystal (>0.1 mm) | Dissolved sample (~5 mg) | Polycrystalline powder (>10 mg) |
| Azetidine Specificity | Resolves ring puckering & N-inversion | Ambiguous | Cannot resolve conformers easily |
| Turnaround Time | 24–48 Hours (Growth + Collection) | 1–2 Hours | 1 Hour |
| Limit of Detection | N/A (Single crystal analysis) | >5% diastereomeric impurity | >5% crystalline impurity |
Why SC-XRD Outperforms NMR for Azetidines
-
The "Puckering" Problem: Azetidine rings are not planar; they exist in a puckered conformation. In solution (NMR), the ring flips rapidly, averaging the coupling constants (
) between H2 and H3 protons. This often makes and indistinguishable (~6–8 Hz). -
Steric Bulk of Benzhydryl: The massive 1-(diphenylmethyl) group locks the crystal lattice into a specific low-energy conformer. SC-XRD captures this static state, revealing the exact spatial relationship between the 2-Methyl and 3-Hydroxyl groups without the ambiguity of time-averaged solution dynamics.
-
Absolute Configuration: Using Mo-K
or Cu-K radiation, SC-XRD can determine the absolute configuration (R/S) by analyzing anomalous dispersion (Friedel pairs), provided the crystal quality allows for a reliable Flack parameter.
Structural Insights: The cis-1-(diphenylmethyl)-2-methylazetidin-3-ol Architecture
Based on crystallographic data of analogous 1-benzhydryl-azetidin-3-ols, the analysis of the cis-isomer reveals specific structural "products" that define its stability.
A. Unit Cell & Packing
-
Crystal System: Typically Monoclinic or Triclinic (Space Group
or depending on enantiopurity). -
Molecular Conformation: The azetidine ring exhibits a puckering angle typically between 10° and 30°. In the cis-isomer, the 2-Methyl and 3-Hydroxyl groups occupy pseudo-equatorial/axial positions to minimize steric clash with the bulky N-benzhydryl group.
-
The Benzhydryl Shield: The two phenyl rings of the diphenylmethyl group create a "propeller" arrangement. This steric bulk protects the nitrogen lone pair, often preventing N-inversion in the solid state.
B. Hydrogen Bonding Network
The "performance" of the solid form is governed by the 3-OH group.
-
Primary Interaction: Intermolecular
hydrogen bonds are common, linking molecules into infinite chains. -
Significance: This H-bond network increases the melting point relative to the trans-isomer (where the OH might be sterically occluded or positioned unfavorably for intermolecular networking).
Experimental Protocol: Self-Validating SC-XRD Workflow
To replicate this analysis, follow this rigorous, step-by-step protocol designed to ensure data integrity.
Phase 1: Crystal Growth (Vapor Diffusion)[2]
-
Objective: Grow single crystals suitable for X-ray diffraction from the crude intermediate.
-
Method:
-
Dissolve 20 mg of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol in 0.5 mL of Ethyl Acetate (Solvent A).
-
Place this solution in a small inner vial (GC vial).
-
Place the open inner vial into a larger jar containing 2 mL of Hexane or Pentane (Anti-solvent B).
-
Seal the outer jar tightly.
-
Validation: Monitor daily. Hexane will diffuse into the acetate, slowly lowering solubility. Crystals should appear as colorless blocks/prisms within 48–72 hours. Avoid needles (often indicate rapid precipitation).
-
Phase 2: Data Collection & Reduction
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent) with Kappa goniometer.
-
Temperature: Maintain sample at 100 K using a nitrogen cryostream. Reason: Freezes ring puckering and reduces thermal vibration of the phenyl rings.
-
Source: Cu-K
( Å) is preferred for organic molecules with only light atoms (C, H, N, O) to enhance anomalous signal for absolute configuration. -
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (< 0.8 Å).
Phase 3: Structure Solution & Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 GUI.
-
H-Atom Treatment:
-
C-bound H: Place in calculated geometric positions (riding model).
-
O-bound H (Hydroxyl): Locate in the difference Fourier map and refine freely or with DFIX restraints.[1] This is critical to confirm the H-bond donor status.
-
-
Validation Metric:
-
R1 (Final): Target < 5.0%.
-
Goodness of Fit (GooF): Target 1.0–1.1.
-
CheckCIF: Run the final .cif file through the IUCr CheckCIF server. No A-level alerts regarding geometry are acceptable.
-
Visualization: Analytical Decision Pathway
The following diagram illustrates the logical workflow for assigning stereochemistry, highlighting the "Fail State" of NMR and the "Success State" of XRD.
Caption: Workflow demonstrating the necessity of SC-XRD when NMR results are ambiguous due to azetidine ring dynamics.
References
-
PharmaBlock. (2024). cis-1-(diphenylmethyl)-2-methylazetidin-3-ol Product Data. Sigma-Aldrich/Merck. Link
-
Singh, G. S., et al. (2008). Synthesis and Crystal Structure of Azetidin-3-ols. Acta Crystallographica Section E. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Stereochemistry and NOE). Link
-
Spek, A. L. (2020). CheckCIF Validation for Small Molecule Crystal Structures. International Union of Crystallography. Link
-
BenchChem. (2025).[2] Comparative Guide to X-ray Crystallography and 3D Electron Diffraction for Azetidines. Link
(Note: Specific crystallographic data for CAS 159651-60-2 is derived from general structural principles of the 1-benzhydryl-azetidin-3-ol class as exact primary literature for this specific derivative's unit cell is proprietary or contained within broader synthesis patents.)
Sources
Mechanistic Profiling: The Degradation Landscape of Azelnidipine
An accurate and robust Stability-Indicating Method (SIM) is the cornerstone of pharmaceutical quality control. For Azelnidipine (AZD) —a third-generation, highly lipophilic 1,4-dihydropyridine calcium channel blocker—developing a reliable SIM requires a deep understanding of its degradation kinetics and the strategic selection of reference standards[1].
Because of its complex molecular architecture, AZD is highly susceptible to hydrolytic cleavage and oxidative aromatization[1][2]. This guide provides an objective comparison between pharmacopeial reference standards and commercial analytical standards, equipping analytical scientists with the causality-driven methodologies needed for rigorous AZD impurity profiling.
Before selecting reference standards, one must understand the intrinsic degradation pathways of the Active Pharmaceutical Ingredient (API) to anticipate which impurities will form under specific storage or stress conditions.
-
Oxidation (Aromatization): Under oxidative stress (e.g., radical initiators or hydrogen peroxide), hydrogen abstraction occurs at the C-4 and N-1 positions of the 1,4-dihydropyridine ring. This leads to the aromatization of the ring, yielding the primary oxidative degradant, Dehydro-Azelnidipine [1][2].
-
Hydrolysis: The ester linkages at the 3 and 5 positions are highly vulnerable to pH-dependent hydrolysis. AZD follows first-order degradation kinetics under both acidic and alkaline conditions, though kinetic studies prove it is markedly more susceptible to rapid degradation in acidic environments[1].
-
Nitrosation: The presence of secondary amines in the azetidine ring raises theoretical concerns for N-nitrosamine formation. However, rigorous forced degradation (NAP tests) conducted per EMA guidelines have demonstrated that N-Nitroso Azelnidipine formation poses an extremely low risk under standard physiological and manufacturing conditions[3].
Fig 1: Primary degradation pathways of Azelnidipine under forced stress conditions.
Comparative Guide: Pharmacopeial vs. Commercial Reference Standards
When validating an LC-MS/MS or HPLC method per ICH Q2(R1) guidelines, the choice of reference standard dictates the accuracy of the Limit of Detection (LOD) and Limit of Quantitation (LOQ)[4]. Relying solely on pharmacopeial standards is often insufficient for comprehensive impurity profiling.
Table 1: Objective Comparison of Reference Standard Sources
| Standard Category | Primary Use Case | Impurity Coverage | Certification & Data | Cost & Accessibility |
| Pharmacopeial Standards (e.g., JP, IP) | Official API batch release, regulatory filing, and primary assay quantification. | Low. Typically limited to the pure API and 1-2 highly common pharmacopeial impurities[1]. | Legally recognized. Comes with official monograph compliance. | High cost per mg; readily accessible but limited in variety. |
| Commercial Analytical Standards (e.g., QCS, Veeprho) | Method development, forced degradation studies, and LC-MS/MS MRM tuning. | High. Extensive libraries including specific process impurities (e.g., Impurity 1-33) and degradants[3][5]. | Comprehensive COA provided (1H-NMR, IR, HRMS, HPLC purity data)[3][6]. | Highly cost-effective for R&D; synthesis on demand for rare degradants. |
Table 2: Key Azelnidipine Impurities for Method Validation
| Impurity Name | Origin / Pathway | Molecular Weight | Molecular Formula |
| Dehydro-Azelnidipine | Oxidative Aromatization | 580.63 g/mol | C33H32N4O6[5] |
| Azelnidipine Impurity 1 | Process/Synthesis (Stage-I para impurity) | 277.27 g/mol | C14H15NO5[7] |
| N-Nitroso Azelnidipine | Nitrosation (Potential Genotoxin) | 611.70 g/mol | C33H33N5O7[3] |
| 4-Nitro Azelnidipine (Impurity 3) | Process/Synthesis | 582.65 g/mol | C33H34N4O6[7] |
Self-Validating Protocol: Stability-Indicating LC-MS/MS Workflow
To ensure trustworthiness, an analytical protocol must be a self-validating system. The following LC-MS/MS methodology for AZD impurity profiling incorporates internal system suitability checks to verify chromatographic integrity before sample analysis[1][4].
Causality in Experimental Design:
-
Stationary Phase Selection: A C18 column (e.g., Hypersil BDS, 150 × 4.6 mm, 5 μm) is selected due to the high lipophilicity of AZD. The non-polar stationary phase ensures adequate retention and baseline resolution of closely eluting non-polar degradants[4].
-
Mobile Phase pH: Using water alone as an aqueous phase causes severe peak splitting of AZD. A phosphate buffer adjusted to pH 3.0 ensures the secondary amines in the azetidine ring remain fully protonated, preventing secondary interactions with free silanols on the column and providing a sharp, symmetrical peak[1].
-
Ionization Mode: Positive Electrospray Ionization (+ESI) is utilized because the basic nitrogen atoms in AZD and its degradants readily accept protons, yielding robust
precursor ions for MS/MS fragmentation[4].
Step-by-Step Methodology:
-
System Suitability & Internal Validation:
-
Forced Degradation Generation (Acidic Stress):
-
Sample Dilution:
-
Dilute the stressed sample with the mobile phase (Isocratic mixture: Buffer pH 5.0 / Methanol) to achieve a final target concentration of 0.8 µg/mL[4].
-
-
Chromatographic Separation:
-
Run the system isocratically at a flow rate of 1.0 mL/min. Monitor UV absorbance at 256 nm for preliminary peak detection and mass balance calculations[1].
-
-
Mass Spectrometry (MRM Tuning & Quantification):
Fig 2: Self-validating LC-MS/MS workflow for Azelnidipine impurity profiling.
References
1.[1] Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. National Center for Biotechnology Information (PMC). Available at:[Link] 2.[4] DEVELOPMENT AND VALIDATION OF LC- MS/MS METHOD FOR SIMULTANEOUS ESTIMATION OF AZELNIDIPINE AND TELMISARTAN IN TABLET AND CHARACT. International Journal of Novel Research and Development (IJNRD). Available at:[Link] 3.[2] Mechanistic study on degradation of azelnidipine... : Journal of Pharmaceutical and Biomedical Analysis. Ovid. Available at:[Link] 4.[8] Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences. Available at:[Link] 5.[3] N-Nitroso Azelnidipine: Synthesis Attempts and Failure Report (NAP Test). Veeprho Impurity Reference Standards. Available at:[Link] 6.[7] Structural Identification and Characterization of Potential Impurities of Azelnidipine. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at:[Link] 7.[6] Azelnidipine - API - Pharmaffiliates. Pharmaffiliates. Available at:[Link] 8.[5] Buy Azelnidipine Impurity 33 | CAS N/A. QCS Standards. Available at:[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Diphenylmethyl)-2-methylazetidin-3-ol
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Diphenylmethyl)-2-methylazetidin-3-ol, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for the exact isomer of this compound may not always be available, data from closely related structural analogs and isomers provide a strong basis for a conservative risk assessment.
The primary hazards associated with this class of compounds are significant skin and eye irritation, with some analogs classified as causing severe burns and damage.[1][2] Therefore, the precautionary principle dictates that this compound be handled as a hazardous substance.
Table 1: Synthesized Hazard Profile for Azetidine Derivatives
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements (selected) |
|---|---|---|---|---|
| Skin Irritation/Corrosion | GHS07, GHS05 | Warning / Danger | H315: Causes skin irritation.[1][3] H314: Causes severe skin burns and eye damage.[2] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Eye Irritation/Damage | GHS07, GHS05 | Warning / Danger | H319: Causes serious eye irritation.[1][3] H318: Causes serious eye damage.[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Acute Oral Toxicity | GHS07 | Warning | H302: Harmful if swallowed.[5] | P270: Do not eat, drink or smoke when using this product.[4] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] |
Causality: Azetidine derivatives are cyclic amines. Amines can be corrosive and irritants due to their basicity and ability to interact with biological tissues.[6] The diphenylmethyl group adds significant molecular weight, rendering the compound a solid at room temperature, which can pose a dust inhalation risk if handled improperly.[1]
Regulatory Framework: A Primer
The disposal of chemical waste is governed by strict regulations from agencies like the U.S. Environmental Protection Agency (EPA).[7] All chemical waste is considered "hazardous" until it is demonstrated to be non-hazardous.[8] Hazardous wastes are broadly categorized by four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[9]
Given the data in Table 1, this compound waste must be managed as regulated hazardous chemical waste .[7] This explicitly prohibits disposal down the sanitary sewer or in regular trash.[10][11]
On-Site Waste Management: The Satellite Accumulation Area (SAA)
Proper disposal begins in the laboratory at the point of generation. The EPA allows for the establishment of Satellite Accumulation Areas (SAAs) where waste is collected before being moved to a central storage facility.[10][12]
Step 1: Waste Segregation
Segregation is the most critical step to prevent dangerous reactions and ensure cost-effective disposal.[13]
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing papers, gloves, paper towels) in a dedicated solid waste container.[14][15]
-
Liquid Waste: If the compound is in solution, it must be collected in a liquid waste container. Do not mix it with other waste streams without consulting your institution's Environmental Health and Safety (EHS) department. Specifically:
-
Sharps Waste: Any needles or blades contaminated with the compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.[15]
Step 2: Container Selection
The integrity of the waste container is paramount to prevent leaks and spills.[8]
-
Compatibility: Use containers made of materials compatible with the waste. For azetidine derivatives, high-density polyethylene (HDPE) or the original product container are excellent choices.[13][15] Avoid metal containers for amine-based waste.[11]
-
Condition: The container must be in good condition, free of leaks, and have a secure, screw-top lid.[8][17] Beakers with stoppers or parafilm are not acceptable.[11]
-
Labeling: The container must be labeled correctly as soon as the first drop of waste is added.[8][10] The label must include:
Caption: Initial waste characterization and container selection.
Step-by-Step Disposal Protocol
This workflow ensures a safe and compliant disposal process from the lab bench to final removal.
-
Accumulation: Collect waste in your properly selected and labeled container within the SAA. The container must be kept closed at all times except when actively adding waste.[8][13][18] Do not leave a funnel in the opening.[18]
-
Storage: Store the sealed container in a designated secondary containment bin within your SAA.[8][17] This area should be under the control of laboratory personnel and away from incompatible materials, heat sources, and high-traffic areas.[10][18]
-
Inspection: Weekly inspection of the SAA is required to check for leaks, proper labeling, and container integrity.[10][18]
-
Request for Pickup: Once the container is 90% full, or within 12 months of the start date (per some academic lab rules), submit a chemical waste pickup request to your institution's EHS department.[12][18]
-
Handover: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor.[2][10] They will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Caption: Complete laboratory-to-disposal workflow.
Emergency Procedures for Spills
In the event of a spill, your immediate safety is the priority.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency EHS number.
-
Assess: For a small, manageable spill, and only if you are trained to do so, proceed with cleanup.
-
Protect: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[19]
-
Contain & Clean: Cover the spill with an inert absorbent material like vermiculite or sand.[6][19] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[19]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: Seal and label the container with all its contents and arrange for disposal through EHS.
By adhering to this structured and well-documented protocol, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of regulatory non-compliance or preventable accidents.
References
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Safety Data Sheet: 1-Benzhydrylazetidin-3-ol. (2016, April 1). AFG Bioscience LLC. Retrieved from [Link]
-
Leader's Guide - Safe Handling of Diphenylmethane Diisocyanate. (2007). TWL Knowledge Group. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Classification of Wastes and Their Disposal. (n.d.). Middle East Technical University. Retrieved from [Link]
-
Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Disposal of Waste MDI and Used MDI Storage Containers. (n.d.). American Chemistry Council. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]
-
Safe Handling of Azides. (2013, February 1). University of Pittsburgh. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Defining Hazardous Waste. (2025, October 15). California Department of Toxic Substances Control. Retrieved from [Link]
-
Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
-
The 4 Types of Hazardous Waste. (2020, June 8). Environmental Hazards Services. Retrieved from [Link]
-
Chemical and Hazardous Waste Management and Disposal Policy. (n.d.). McNeese State University. Retrieved from [Link]
-
Waste disposal categories – characteristics and thresholds. (2025, August 28). EPA Victoria. Retrieved from [Link]
-
Chemical Waste Procedures. (2025, September 25). University of Illinois Urbana-Champaign Division of Research Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
